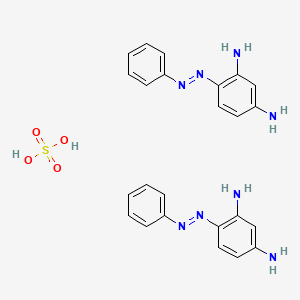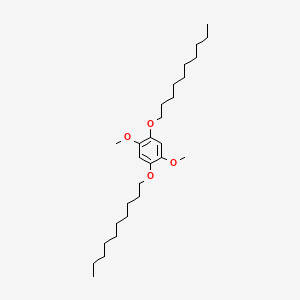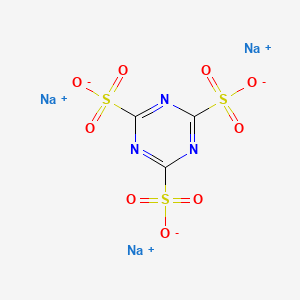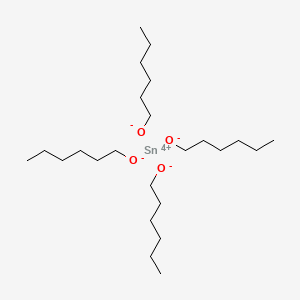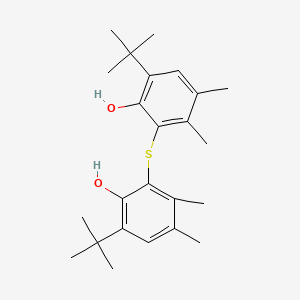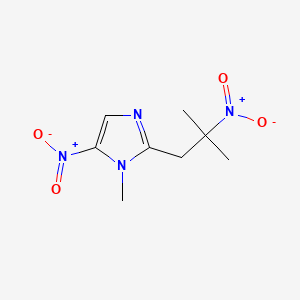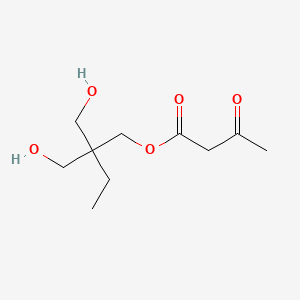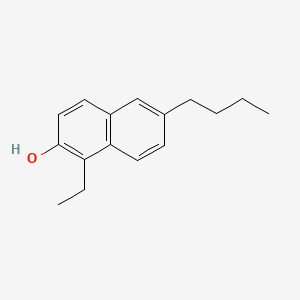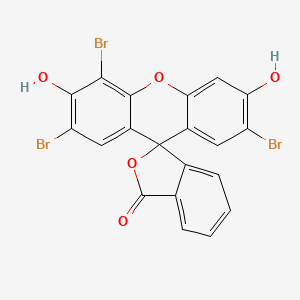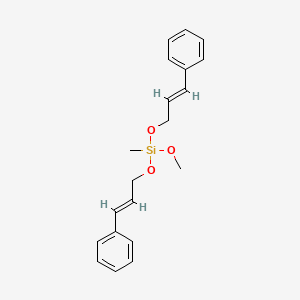
Methoxymethylbis((3-phenylallyl)oxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxymethylbis((3-phenylallyl)oxy)silane is an organosilicon compound with the molecular formula C20H24O3Si. This compound is characterized by the presence of a silicon atom bonded to two 3-phenylallyloxy groups and one methoxymethyl group. It is used in various chemical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methoxymethylbis((3-phenylallyl)oxy)silane can be synthesized through the reaction of methoxymethylsilane with 3-phenylallyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The reaction can be represented as follows:
Methoxymethylsilane+2(3-phenylallyl alcohol)→this compound+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Methoxymethylbis((3-phenylallyl)oxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Methoxymethylbis((3-phenylallyl)oxy)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials such as silicone resins and coatings.
Wirkmechanismus
The mechanism of action of Methoxymethylbis((3-phenylallyl)oxy)silane involves its interaction with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, influencing their function. The pathways involved include:
Binding to active sites of enzymes: Modulating their activity.
Interaction with cell membranes: Affecting membrane permeability and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methoxymethylbis((3-phenylpropyl)oxy)silane
- Methoxymethylbis((3-phenylbutyl)oxy)silane
Uniqueness
Methoxymethylbis((3-phenylallyl)oxy)silane is unique due to the presence of the 3-phenylallyl groups, which confer specific chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity.
Eigenschaften
CAS-Nummer |
83817-68-9 |
|---|---|
Molekularformel |
C20H24O3Si |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
methoxy-methyl-bis[(E)-3-phenylprop-2-enoxy]silane |
InChI |
InChI=1S/C20H24O3Si/c1-21-24(2,22-17-9-15-19-11-5-3-6-12-19)23-18-10-16-20-13-7-4-8-14-20/h3-16H,17-18H2,1-2H3/b15-9+,16-10+ |
InChI-Schlüssel |
ANOHFYJQHONARI-KAVGSWPWSA-N |
Isomerische SMILES |
CO[Si](OC/C=C/C1=CC=CC=C1)(OC/C=C/C2=CC=CC=C2)C |
Kanonische SMILES |
CO[Si](C)(OCC=CC1=CC=CC=C1)OCC=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


